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A review of preclinical studies in animal models, primarily the Syrian hamster, reveals that while

Favipiravir demonstrates antiviral activity against SARS-CoV-2, its efficacy is often dose-

dependent and can be outperformed by other antivirals such as Molnupiravir and the

combination of Remdesivir's metabolite GS-441524 with Favipiravir. High doses of Favipiravir
have been shown to significantly reduce viral titers in the lungs and alleviate clinical signs of

disease, though potential toxicity at these higher concentrations is a concern.

Favipiravir, a broad-spectrum antiviral agent, has been extensively studied for its potential to

treat COVID-19. In animal models, its effectiveness is most pronounced when administered at

high doses. Studies in Syrian hamsters, a widely used model for SARS-CoV-2 research due to

the virus's efficient replication in their respiratory tract, have shown that high-dose Favipiravir
can lead to a significant reduction in infectious virus titers in the lungs and marked

improvement in lung histopathology.[1][2] However, lower doses of Favipiravir resulted in only

a mild reduction in virus levels.[1][3]

Comparative Efficacy with Other Antivirals
When compared to other antiviral agents in hamster models, the performance of Favipiravir
varies.

Molnupiravir: Studies directly comparing Favipiravir to Molnupiravir have indicated that

Molnupiravir exhibits more potent antiviral activity. In one study, Molnupiravir was shown to

reduce the infectious virus titer in the lungs of hamsters by approximately 1.5 Log10, while

Favipiravir demonstrated lower activity and was associated with severe toxicity.[4] Another
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study confirmed that Molnupiravir effectively reduces viral loads in hamsters infected with

various SARS-CoV-2 variants.[5] Interestingly, the combined treatment of suboptimal doses of

Molnupiravir and Favipiravir resulted in a potentiation of antiviral efficacy, reducing infectious

virus titers in the lungs by approximately 5 log10.[6][7]

Remdesivir and its metabolite GS-441524: While Remdesivir shows inhibitory effects in vitro, it

has been found to be less effective in the Syrian hamster model.[8][9] However, its metabolite,

GS-441524, has demonstrated effective suppression of viral replication in hamsters.[8][9]

Notably, the co-administration of Favipiravir and GS-441524 was found to be more effective at

reducing the viral load in hamster lungs than the single administration of either drug.[8][9]

Another study assessing the combination of Favipiravir and Remdesivir found that at day 4

post-infection, viral RNA and antigen expression were significantly lower in the lungs for the

combination therapy group compared to the sham treatment.[10][11]

Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Favipiravir and its

comparators in reducing viral load in the lungs of Syrian hamsters infected with SARS-CoV-2.

Table 1: Efficacy of Favipiravir Monotherapy
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Study Animal Model
SARS-CoV-2
Strain

Favipiravir
Dose

Viral Load
Reduction in
Lungs
(Compared to
Control)

Driouich et al.,

2021[12][13]
Syrian Hamster Not Specified 75 mg/day TID

1.9 - 3.7 log10

reduction in

infectious titers

Kaptein et al.,

2020[1]
Syrian Hamster Not Specified

High Dose

(1,000

mg/kg/day)

Significant

reduction in

infectious virus

titers

Kaptein et al.,

2020[1]
Syrian Hamster Not Specified

Low Dose (300

mg/kg/day)

1.0 log10

reduction in viral

RNA copies

Table 2: Comparative Efficacy of Favipiravir and Other Antivirals
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Study Animal Model
Antivirals
Compared

Key Findings in
Lungs

Siniavin et al., 2022[4] Syrian Hamster
Favipiravir vs.

Molnupiravir

Molnupiravir reduced

infectious titer by ~1.5

Log10; Favipiravir

showed lower activity.

Abdelnabi et al.,

2021[6][7]
Syrian Hamster

Favipiravir +

Molnupiravir

(combination)

Combination of

suboptimal doses

reduced infectious

virus titers by ~5

log10.

Takahashi et al.,

2022[8][9]
Syrian Hamster

Favipiravir vs. GS-

441524 vs.

Combination

Co-administration of

Favipiravir and GS-

441524 more

efficiently reduced

virus load than single

administration of

either drug.

Williams et al.,

2024[10][11]
Syrian Hamster

Favipiravir vs.

Remdesivir vs.

Combination

Viral RNA and antigen

expression were

significantly lower in

all three treatment

groups compared to

sham. Combination

showed the most

consistent reduction

across multiple

metrics.

Experimental Protocols
The methodologies employed in these preclinical studies share common elements, crucial for

the interpretation and comparison of their findings.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/367109434_Efficacy_of_favipiravir_and_molnupiravir_against_novel_SARS-CoV-2_variants_in_vitro_and_in_vivo
https://www.researchgate.net/publication/354837723_The_combined_treatment_of_Molnupiravir_and_Favipiravir_results_in_a_potentiation_of_antiviral_efficacy_in_a_SARS-CoV-2_hamster_infection_model
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577853/
https://journals.asm.org/doi/abs/10.1128/mbio.03044-21
https://pubmed.ncbi.nlm.nih.gov/35100870/
https://www.mdpi.com/1999-4915/16/12/1838
https://pubmed.ncbi.nlm.nih.gov/39772148/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model and Infection
Animal: The majority of studies utilized the Syrian hamster (Mesocricetus auratus) as the

animal model.[2][14][15][16] This model is favored because SARS-CoV-2 replicates

efficiently in their respiratory tract, leading to lung pathology that resembles aspects of

human COVID-19.[15][16]

Infection Route: Animals were typically infected intranasally with a specific dose of a SARS-

CoV-2 isolate.[17]

Virus Titration: The viral load in lung tissue was quantified using methods such as the Tissue

Culture Infectious Dose 50 (TCID50) assay to measure infectious virus particles, or

quantitative reverse transcription-polymerase chain reaction (RT-qPCR) to measure viral

RNA copies.[18]

Drug Administration and Dosing
Route of Administration: Favipiravir and other antivirals were administered through various

routes, including intraperitoneal injection and oral gavage.[12][19]

Dosing Regimen: Treatment was often initiated either just before or at the same time as the

viral challenge (prophylactic or pre-emptive) and continued for a specified number of days.

Doses varied significantly between studies. For example, in one study, hamsters received

Favipiravir intraperitoneally three times a day at doses of 18.75, 37.5, and 75mg/day.[12]

Another study used oral gavage for a low dose and intraperitoneal injection for medium and

high doses.[19]

Visualizing Experimental Design and Drug
Mechanisms
To better understand the experimental workflows and the proposed mechanism of action of

these antiviral drugs, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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